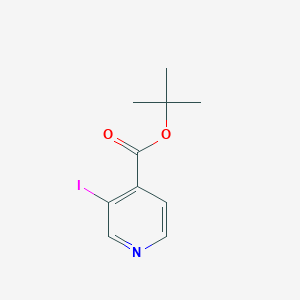

tert-Butyl 3-iodoisonicotinate

CAS No.:

Cat. No.: VC18653572

Molecular Formula: C10H12INO2

Molecular Weight: 305.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12INO2 |

|---|---|

| Molecular Weight | 305.11 g/mol |

| IUPAC Name | tert-butyl 3-iodopyridine-4-carboxylate |

| Standard InChI | InChI=1S/C10H12INO2/c1-10(2,3)14-9(13)7-4-5-12-6-8(7)11/h4-6H,1-3H3 |

| Standard InChI Key | VKNDCXCGDFTDKA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C1=C(C=NC=C1)I |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name tert-butyl 3-iodopyridine-4-carboxylate reflects its isonicotinate backbone substituted with iodine at the 3-position and a tert-butyl ester group at the 4-carboxyl position. Its molecular formula is CHINO, with a theoretical molecular weight of 305.12 g/mol (calculated from analogous structures ).

Table 1: Comparative Molecular Data for Tert-Butyl Iodinated Esters

Spectroscopic and Crystallographic Insights

While no direct crystallographic data exists for tert-butyl 3-iodoisonicotinate, studies on tert-butyl 3,6-diiodocarbazole-9-carboxylate reveal that iodine substituents influence molecular planarity and intermolecular interactions. The C–I bond length in such systems ranges from 2.092–2.104 Å , consistent with typical aryl-iodine bonds. In the solid state, π-π stacking between aromatic rings (3.8–4.2 Å interplanar distances) and type I/II iodine···iodine interactions (3.5–4.0 Å) are likely .

Synthesis and Reactivity

Synthetic Pathways

The compound is likely synthesized via esterification of 3-iodoisonicotinic acid with tert-butanol under acid catalysis, analogous to the synthesis of tert-butyl 5-amino-2-iodoisonicotinate . Alternative routes may involve:

-

Nucleophilic aromatic substitution on pre-formed tert-butyl isonicotinate using iodine sources (e.g., I/HIO).

-

Metal-catalyzed iodination, such as Miyaura borylation followed by iodolysis, though this requires experimental validation.

Stability and Degradation

tert-Butyl esters are generally stable under neutral conditions but hydrolyze in acidic or basic environments. The presence of iodine may accelerate photodegradation, necessitating storage in dark, anhydrous conditions at 2–8°C .

Physicochemical Properties

Thermal and Solubility Profiles

Data extrapolated from tert-butyl 3-iodopropanoate and tert-butyl 5-amino-2-iodoisonicotinate suggest:

-

Melting point: 80–100°C (estimated)

-

Boiling point: Decomposes before boiling due to thermal lability of the tert-butyl group.

-

Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but poor in water (<0.1 mg/mL).

Table 2: Predicted Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Methanol | 5–10 |

| Dichloromethane | 20–30 |

| DMSO | 50–70 |

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The iodine substituent serves as a leaving group, enabling palladium-catalyzed cross-coupling with boronic acids to generate biaryl structures. For example, coupling with phenylboronic acid would yield tert-butyl 3-phenylisonicotinate, a potential intermediate in drug discovery .

Nucleophilic Substitution Reactions

The electron-withdrawing carboxylate group activates the 3-position for nucleophilic displacement by amines, alkoxides, or thiols, facilitating access to diverse pyridine derivatives.

Future Research Directions

-

Crystallographic characterization to confirm molecular geometry and non-covalent interactions.

-

Development of optimized synthetic protocols to improve yield and purity.

-

Exploration of photophysical properties for applications in organic electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume